Gibberellin A7

Description

Properties

IUPAC Name |

(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEGHKWOBVVBTQ-NFMPGMCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896860 | |

| Record name | Gibberellin A7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-75-8 | |

| Record name | Gibberellin A7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gibberellin A7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibb-3-ene-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GIBBERELLIN A7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O302R26800 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gibberellin A7 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A7 (GA7) is a naturally occurring plant hormone belonging to the gibberellin family of diterpenoid acids. These hormones are crucial regulators of various physiological processes in plants, including stem elongation, seed germination, flowering, and fruit development.[1] Beyond its well-established role in agriculture, recent research has unveiled intriguing biological activities of GA7, such as its antioxidant and anti-Candida properties, opening avenues for its investigation in drug development.[2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological signaling pathways of this compound, along with detailed experimental protocols for its extraction, analysis, and bioactivity assessment.

Chemical Structure and Properties

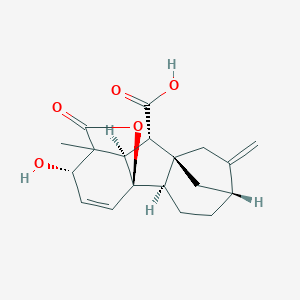

This compound is a tetracyclic diterpenoid compound. Its chemical structure is defined by the ent-gibberellane skeleton.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 510-75-8[3] |

| Molecular Formula | C₁₉H₂₂O₅[3] |

| IUPAC Name | (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-13-ene-9-carboxylic acid[3] |

| SMILES | C[C@@]12--INVALID-LINK--C(=C)C5)C(=O)O)OC2=O">C@HO[3] |

| InChI | InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1[3] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 330.38 g/mol |

| Melting Point | 169-172 °C (needle-like crystals), 202 °C (prismatic crystals)[4] |

| Boiling Point | 582 °C[5] |

| Solubility | Slightly soluble in water.[4] Easily soluble in 95% ethanol.[4] Soluble in methanol, acetone, and dilute solutions of sodium bicarbonate or sodium acetate.[5] Soluble in DMSO (250 mg/mL, requires sonication).[6] |

| Appearance | White crystalline powder. |

Spectral Data

| Spectroscopic Technique | Data |

| Mass Spectrometry | Fragmentation patterns can be analyzed to confirm the molecular weight and structure. Common fragments are observed due to the loss of water, carboxyl, and other functional groups.[7][8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carboxylic acid (C=O), and lactone functional groups are expected. |

| ¹H-NMR and ¹³C-NMR | The specific chemical shifts and coupling constants for this compound would need to be determined experimentally to fully elucidate the structure and confirm purity. |

Biological Activity and Signaling Pathway

Plant Growth Regulation

As a potent gibberellin, GA7 plays a significant role in promoting cell elongation and division, leading to stem and leaf growth.[9] It is also involved in breaking seed dormancy and promoting germination by inducing the synthesis of hydrolytic enzymes that break down stored food reserves in the seed.[10][11]

Gibberellin Signaling Pathway in Plants

The canonical gibberellin signaling pathway involves the interaction of GA with its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA repressors allows for the expression of GA-responsive genes, ultimately leading to various physiological effects.[12][13]

Caption: this compound signaling pathway in the nucleus.

Non-Plant Biological Activities

Recent studies have highlighted the potential of this compound beyond plant biology. It has demonstrated notable anti-Candida activity against Candida albicans, suggesting its potential as an antifungal agent.[2] Furthermore, GA7 has exhibited antioxidant properties , indicating its capacity to scavenge free radicals.[2] These findings warrant further investigation into the mechanisms of action and potential therapeutic applications of GA7.

Experimental Protocols

Extraction and Purification of this compound from Fungal Fermentation Broth

This protocol is adapted from a patented method for the stagewise extraction of gibberellins.[1]

Methodology

-

Fermentation and Filtration: Culture a this compound-producing fungal strain, such as Gibberella fujikuroi, in a suitable fermentation medium. After the fermentation period, filter the broth to remove fungal mycelia.

-

Concentration: Concentrate the filtered fermentation broth to 1/20th to 1/30th of its original volume using a rotary evaporator or a similar concentration method.

-

pH Adjustment and Precipitation of GA4 (if present): Adjust the pH of the concentrated broth to 6.0 using a suitable acid (e.g., HCl). This may precipitate other gibberellins like GA4, which can be separated by filtration.

-

Precipitation of this compound: Adjust the pH of the filtrate from the previous step to 4.5. This will cause this compound to precipitate out of the solution.

-

Collection and Washing: Collect the precipitated GA7 by filtration. Wash the precipitate with a pH 4.5 buffer to remove impurities.

-

Drying: Dry the purified this compound precipitate.

Caption: Workflow for the extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the HPLC analysis of this compound, which can be optimized based on available instrumentation and specific sample matrices.[14][15][16]

Methodology

-

Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the extracted and purified GA7 sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and acidified water (e.g., with 0.1% formic acid) is commonly used. The specific gradient will need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 210 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the GA7 peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of GA7 in the sample by constructing a calibration curve from the peak areas of the standards.

In Vitro Anti-Candida Activity Assay

This protocol is based on a study investigating the anti-Candida effects of this compound.[2]

Methodology

-

Microorganism and Culture Conditions: Use a standardized strain of Candida albicans. Culture the yeast in a suitable broth medium (e.g., RPMI-1640) at 37°C.

-

Preparation of GA7 Solution: Prepare a stock solution of this compound in DMSO. Further dilute with the culture medium to achieve the desired test concentrations.

-

Minimum Inhibitory Concentration (MIC) Determination:

-

In a 96-well microtiter plate, prepare serial dilutions of GA7 in the culture medium.

-

Add a standardized inoculum of C. albicans to each well.

-

Include positive (no drug) and negative (no yeast) controls.

-

Incubate the plate at 37°C for 24-48 hours.

-

The MIC is the lowest concentration of GA7 that visibly inhibits yeast growth.

-

-

Minimum Fungicidal Concentration (MFC) Determination:

-

After determining the MIC, aliquot a small volume from the wells showing no growth onto agar plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

The MFC is the lowest concentration of GA7 that results in no fungal growth on the agar plates.

-

Caption: Workflow for the anti-Candida activity assay of this compound.

Conclusion

This compound is a multifaceted molecule with significant implications in both agriculture and potentially in medicine. This guide has provided a detailed overview of its chemical and physical properties, its role in plant signaling, and methodologies for its study. The presented protocols offer a starting point for researchers to explore the extraction, quantification, and bioactivity of this intriguing natural product. Further research into its non-plant biological activities may uncover novel therapeutic applications.

References

- 1. CN1045959C - Method for stagewise extraction of gibberellin A4 and A7 from gibberellin mixture - Google Patents [patents.google.com]

- 2. A Study on the Anti-NF-κB, Anti-Candida, and Antioxidant Activities of Two Natural Plant Hormones: Gibberellin A4 and A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H22O5 | CID 92782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 510-75-8 [chemicalbook.com]

- 5. Gibberellic Acid A4+A7, 90% | Fisher Scientific [fishersci.ca]

- 6. glpbio.com [glpbio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Gibberellins [sitem.herts.ac.uk]

- 10. uaf.edu [uaf.edu]

- 11. seedbiology.de [seedbiology.de]

- 12. The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thebiologyislove.com [thebiologyislove.com]

- 14. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cipac.org [cipac.org]

- 16. ppqs.gov.in [ppqs.gov.in]

The Role of Gibberellin A7 in Overcoming Seed Dormancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seed dormancy is a critical survival mechanism in higher plants, ensuring that germination occurs under favorable environmental conditions. This complex process is regulated by a delicate interplay of phytohormones, with gibberellins (GAs) and abscisic acid (ABA) playing central, yet antagonistic, roles. While ABA is primarily responsible for inducing and maintaining dormancy, GAs are key promoters of germination. Among the more than 100 known gibberellins, Gibberellin A7 (GA7), often in conjunction with Gibberellin A4 (GA4), has been identified as a potent molecule in breaking seed dormancy across various plant species.[1] This technical guide provides an in-depth exploration of the biological role of GA7 in seed dormancy, focusing on its mechanism of action, experimental validation, and the underlying signaling pathways.

The Antagonistic Relationship between Gibberellins and Abscisic Acid

The decision of a seed to remain dormant or to germinate is largely governed by the ratio of ABA to bioactive GAs.[2] High levels of ABA inhibit germination by suppressing the expression of genes required for embryo growth and weakening of the seed coat.[3] Conversely, an increase in the levels of bioactive GAs, including GA7, triggers a signaling cascade that counteracts the inhibitory effects of ABA, leading to the completion of germination.[4] Environmental cues such as light and temperature can influence this hormonal balance, thereby affecting seed dormancy.[4]

Molecular Mechanism of GA7 Action: The GID1-DELLA Signaling Module

The perception and transduction of the gibberellin signal, including that of GA7, are mediated by a conserved signaling pathway involving the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA proteins, which act as negative regulators of GA responses.[5] Although specific receptor-ligand interactions for GA7 are not as extensively characterized as for other GAs, the general mechanism is believed to be conserved. Bioactive GAs, such as GA7, are perceived by the GID1 receptor.[5]

The binding of GA to GID1 induces a conformational change in the receptor, which then promotes the formation of a GA-GID1-DELLA complex. This complex is recognized by an F-box protein (SLY1 in Arabidopsis), leading to the polyubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[6] The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, allowing for the expression of GA-responsive genes that are essential for germination. These genes encode enzymes responsible for mobilizing stored food reserves, cell wall modification, and embryo expansion.[7]

GA7 Signaling Pathway

Quantitative Data on the Efficacy of this compound in Breaking Seed Dormancy

While many studies utilize a combination of GA4 and GA7, the available data consistently demonstrates the potent effect of this mixture in promoting germination in dormant seeds. The following tables summarize key quantitative findings from such studies.

Table 1: Effect of GA4+7 on Germination of Amsonia elliptica Seeds

| GA4+7 Concentration (mg/L) | Germination Percentage (%) |

| 0 (Distilled Water) | < 5% |

| 100 | ~15% |

| 500 | ~30% |

| 1000 | ~40% |

| 2000 | 45.0% |

Data adapted from a study on Amsonia elliptica seeds soaked for 2 days and incubated at 25/15°C.[8]

Table 2: Effect of Soaking Duration in 500 mg/L GA4+7 on Amsonia elliptica Seed Germination

| Soaking Duration (days) | Germination Percentage (%) |

| 2 | ~30% |

| 4 | ~40% |

| 7 | ~55% |

| 14 | 61.3% |

Data adapted from the same study, indicating that prolonged exposure to GA4+7 enhances germination.[8]

Table 3: Comparative Efficacy of GA3 and GA4+7 on Grape Seed Germination

| Gibberellin | Concentration (ppm) | Germination Percentage (%) |

| Control | 0 | 58% |

| GA3 | 250 | 74% |

| GA4+7 | 50 | 71% |

| GA4+7 | 1000 | 0% |

Data from a study on 'Early Muscat' grape seeds, highlighting that the efficacy of GA4+7 can be concentration-dependent and potentially inhibitory at high concentrations.[9]

Experimental Protocols

Protocol 1: Seed Germination Assay with this compound Treatment

This protocol outlines a general procedure for assessing the effect of GA7 on the germination of dormant seeds.

Materials:

-

Dormant seeds of the target species

-

This compound (or a GA4+7 mixture)

-

Distilled water

-

Ethanol (for dissolving GA)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Growth chamber with controlled temperature and light

Procedure:

-

Preparation of GA7 Solution:

-

Prepare a stock solution of GA7 by dissolving a known amount in a small volume of ethanol and then diluting with distilled water to the final desired concentrations (e.g., 100, 500, 1000, 2000 mg/L). A control solution with the same concentration of ethanol but without GA7 should also be prepared.

-

-

Seed Sterilization:

-

Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to wash the seeds with 70% ethanol for 1-2 minutes, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

-

-

Seed Treatment:

-

Place the sterilized seeds in the prepared GA7 solutions (and the control solution) for a predetermined duration (e.g., 24 hours) at room temperature.[10]

-

-

Plating:

-

Place two layers of sterile filter paper in each Petri dish and moisten with sterile distilled water.

-

After the soaking period, remove the seeds from the GA7 solutions, rinse with sterile distilled water, and place them on the moistened filter paper in the Petri dishes. Typically, 25-50 seeds are placed per dish, with 3-4 replicate dishes per treatment.

-

-

Incubation:

-

Incubate the Petri dishes in a growth chamber under controlled conditions. A common condition for many species is a 16-hour light/8-hour dark cycle at 25°C.[11]

-

-

Data Collection:

-

Monitor the seeds daily for germination, which is typically defined as the emergence of the radicle.

-

Record the number of germinated seeds each day for a specified period (e.g., 14-21 days).

-

-

Data Analysis:

-

Calculate the final germination percentage for each treatment.

-

Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the differences between treatments.

-

Experimental Workflow

Protocol 2: Quantification of Endogenous this compound by GC-MS

This protocol provides a general outline for the extraction, purification, and quantification of endogenous GAs, including GA7, from seed tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Seed tissue (lyophilized and ground)

-

Deuterated internal standards for GAs

-

80% Methanol containing 0.1% formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for derivatization

-

GC-MS system

Procedure:

-

Extraction:

-

Homogenize the powdered seed tissue in cold 80% methanol containing deuterated internal standards.

-

Incubate at 4°C overnight with shaking.

-

Centrifuge to pellet the debris and collect the supernatant.

-

-

Purification:

-

Pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds.

-

Elute the GAs from the cartridge with methanol.

-

Further purify the GA fraction using high-performance liquid chromatography (HPLC).

-

-

Derivatization:

-

Dry the purified GA fraction under a stream of nitrogen gas.

-

Derivatize the dried sample by adding BSTFA with 1% TMCS and heating at 80°C for 30 minutes. This step converts the GAs into their more volatile trimethylsilyl derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable GC column and temperature program to separate the different GA derivatives.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to GA7 and its internal standard.

-

-

Quantification:

-

Calculate the amount of endogenous GA7 in the sample based on the peak area ratio of the endogenous GA7 to the deuterated internal standard.

-

Gene Expression in Response to Gibberellin Treatment

Transcriptome analyses of seeds treated with gibberellins have revealed the upregulation of a wide range of genes involved in germination. While specific data for GA7 is limited, studies using other bioactive GAs, such as GA4, in Arabidopsis thaliana have identified several key gene families that are induced.[1] These include:

-

Cell wall modifying enzymes: Genes encoding expansins, xyloglucan endotransglucosylase/hydrolases (XTHs), and pectin methylesterases (PMEs) are upregulated, contributing to the weakening of the endosperm and testa, which facilitates radicle emergence.[1]

-

Hormone metabolism and signaling: Genes involved in the biosynthesis of other germination-promoting hormones, such as ethylene, and genes involved in the catabolism of ABA are often induced.

-

Transcription factors: A number of transcription factors are activated by GA signaling, which in turn regulate a broader suite of downstream genes necessary for germination.

Further research focusing on the specific transcriptomic changes induced by GA7 will be crucial for a more complete understanding of its precise role in regulating gene expression during the breaking of seed dormancy.

Conclusion and Future Directions

This compound, often in combination with GA4, is a potent inducer of germination in dormant seeds. Its biological role is primarily mediated through the canonical gibberellin signaling pathway, involving the GID1 receptor and the degradation of DELLA repressors. This leads to the expression of genes that promote the weakening of seed-covering layers and the growth of the embryo.

While the general mechanism is well-understood, there are several areas that warrant further investigation:

-

GA7-Specific Efficacy: More studies are needed to compare the efficacy of GA7 with other bioactive gibberellins in breaking dormancy across a wider range of plant species. This will help in determining if there are species-specific sensitivities to different GAs.

-

Receptor-Ligand Specificity: Investigating the binding affinities of different GID1 receptors for GA7 could provide insights into the specificity of the GA7 signal.

-

Transcriptomic and Proteomic Analyses: Comprehensive transcriptomic and proteomic studies on seeds treated specifically with GA7 will be invaluable in identifying the full spectrum of genes and proteins regulated by this particular gibberellin.

A deeper understanding of the specific role of this compound in seed dormancy will not only advance our fundamental knowledge of plant development but also provide valuable tools for agricultural applications, such as improving seed germination rates and crop uniformity, and for the development of novel plant growth regulators.

References

- 1. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openagrar.de [openagrar.de]

- 10. Analysis of Gibberellins | Springer Nature Experiments [experiments.springernature.com]

- 11. Exogenous gibberellin can effectively and rapidly break intermediate physiological dormancy of Amsonia elliptica seeds - PMC [pmc.ncbi.nlm.nih.gov]

Gibberellin A7 as an endogenous plant growth regulator

An In-depth Technical Guide to Gibberellin A7 as an Endogenous Plant Growth Regulator

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid carboxylic acids that function as essential plant hormones, regulating a wide array of developmental processes.[1] These processes include stem elongation, seed germination, dormancy, flowering, and fruit senescence.[2] To date, over 136 different gibberellins have been identified from plants, fungi, and bacteria.[1][2] this compound (GA7) is a C19-gibberellin, a pentacyclic diterpenoid that plays a significant role in promoting plant growth and cell elongation.[3][4] Initially identified as a metabolite of the fungus Gibberella fujikuroi, GA7 is also recognized as an endogenous regulator in plants like maize.[3][5] Beyond its role in growth, GA7 is involved in modulating plant responses to injuries and parasitism.[6] This guide provides a comprehensive technical overview of GA7, focusing on its biosynthesis, signaling mechanisms, physiological effects, and the experimental protocols used for its study.

Biosynthesis of this compound

Gibberellins are synthesized via the terpenoid pathway, with the initial steps occurring in plastids, followed by modifications in the endoplasmic reticulum and cytosol.[2][7] The biosynthesis of all gibberellins originates from the precursor geranylgeranyl diphosphate (GGPP).

The pathway to GA7 is part of a larger metabolic grid. The central precursor for most GAs is GA12.[8] In maize, a non-early 3,13-hydroxylation pathway has been identified that branches from GA12 and leads to the formation of GA4 and GA7.[5]

Key steps in the biosynthesis pathway leading to GA7:

-

Plastid Phase: The synthesis begins with the conversion of GGPP to ent-kaurene through intermediate steps involving ent-copalyl diphosphate (CPP).[7]

-

Endoplasmic Reticulum Phase: ent-kaurene is then transported to the endoplasmic reticulum, where it is oxidized to form GA12-aldehyde and subsequently GA12.[8]

-

Cytosolic Phase: GA12 serves as the precursor for various other GAs. The specific pathway leading to GA7 involves the following conversions: GA12 → GA15 → GA24 → GA9 → GA4 → GA7.[5] However, the major bioactive GAs are typically formed through an early 13-hydroxylation pathway, and the non-early 3,13-hydroxylation pathway leading to GA7 may play a minor role in producing bioactive gibberellins in some species like maize.[5]

Gibberellin Signaling Pathway

The gibberellin signaling pathway is a well-characterized de-repression mechanism. In the absence of GA, plant growth is actively repressed by a family of nuclear proteins known as DELLA proteins.[9][10] When bioactive GAs like GA7 are present, they bind to a receptor, leading to the degradation of these DELLA repressors and allowing for the expression of GA-responsive genes.[9][11]

Core components of the GA signaling cascade:

-

Gibberellin Receptor (GID1): A soluble nuclear protein that perceives the GA signal.[12]

-

DELLA Proteins: A class of nuclear transcriptional regulators (e.g., GAI, RGA) that act as master repressors of GA responses.[9] They lack a DNA binding domain and are thought to function by interacting with other transcription factors.[13]

-

SCF Complex: An E3 ubiquitin ligase complex (composed of Skp1, Cullin, and an F-box protein) that targets proteins for degradation.[9][10] In GA signaling, the F-box protein is either GID2 (in rice) or SLY1 (in Arabidopsis).

-

26S Proteasome: The cellular machinery responsible for degrading ubiquitinated proteins.[9]

Mechanism of Action:

-

GA Binding: Bioactive GA enters the nucleus and binds to the GID1 receptor.[12]

-

Complex Formation: The GA-GID1 complex undergoes a conformational change that enables it to bind to DELLA proteins.[14]

-

Ubiquitination: The formation of the GID1-GA-DELLA complex allows the SCFSLY1/GID2 E3 ligase to recognize and polyubiquitinate the DELLA protein.[9]

-

Degradation and De-repression: The ubiquitinated DELLA protein is then targeted for degradation by the 26S proteasome.[10] The removal of the DELLA repressor allows transcription factors (e.g., PIFs) to activate the expression of GA-responsive genes, leading to various physiological effects like stem growth.[14][15]

Physiological Effects of this compound

This compound, like other bioactive GAs, influences a variety of plant growth and development processes.

-

Stem and Root Elongation: GAs are well-known for promoting stem elongation by stimulating both cell division and cell elongation.[11] GA7 contributes to this fundamental growth process.[3][16] Conversely, high concentrations of gibberellins can inhibit root growth and the initiation of roots in cuttings.[17][18]

-

Seed Germination and Dormancy: Gibberellins play a critical role in breaking seed dormancy and promoting germination.[12][19] They induce the synthesis of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the seed to nourish the growing embryo.[2][20]

-

Flowering and Fruit Development: GAs can influence flowering time and sex expression in some plant species. GA7, in particular, has been noted to inhibit flower bud formation in certain plants.[6] In contrast, mixtures of GA4 and GA7 have been used commercially to induce fruit set, increase fruit size, and improve fruit shape in horticultural crops like apples and pears.[21][22]

-

Other Effects: GA7 has been shown to possess antioxidant activity against peroxyl radicals and anti-Candida activity.[1][6] It also acts as a modulator in plant responses to injury and parasitism.[6]

Summary of Quantitative Data

The following table summarizes available quantitative data on the effects of this compound, often in combination with GA4.

| Parameter | Organism/System | Concentration | Observed Effect | Citation(s) |

| Anti-biofilm Activity | Candida albicans | 940 µM | Reduction in the viability of biofilm cells. | [6] |

| Anti-Candida Activity | Candida albicans | MIC: 94 µM; MFC: 188 µM | Minimum inhibitory and fungicidal concentrations. | [1] |

| Flower Bud Formation | 'Redspur Delicious' Apples | 0-200 mg/L | Reduction in return bloom. | [6] |

| Grain Filling | Maize (Zea mays L.) | 10-120 mg/L (as GA4+7) | Increased grain weight and filling rate; enhanced antioxidant enzyme activity. | [22] |

| Antioxidant Activity | In vitro assay | Not specified | Showed activity against peroxyl radicals. | [1] |

Experimental Protocols

Quantification of Endogenous this compound

This protocol describes the quantitative analysis of GAs from plant tissue using gas chromatography-mass spectrometry (GC-MS) with stable isotope-labeled internal standards.[23][24]

1. Sample Preparation and Extraction: a. Harvest approximately 1-5 g of fresh plant tissue (e.g., young leaves, shoot apices) and immediately freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical grinder. c. Transfer the powder to a flask containing cold 80% (v/v) methanol. d. Add a known amount of deuterium-labeled internal standards, including [2H2]GAs, for accurate quantification via isotope dilution.[23][24] e. Extract overnight at 4°C with continuous shaking. f. Centrifuge the extract to pellet the solid debris and collect the supernatant.

2. Purification: a. Concentrate the methanol extract under vacuum. b. Purify the aqueous residue using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering compounds. c. Further purify the GA-containing fraction using high-performance liquid chromatography (HPLC), collecting fractions corresponding to the retention time of GA7.[25]

3. Derivatization and Analysis: a. Dry the purified fractions completely under a stream of nitrogen gas. b. Derivatize the GAs to form methyl esters and trimethylsilyl ethers to increase their volatility for GC analysis. c. Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). d. Quantify the endogenous GA7 by comparing the peak area of the endogenous compound to that of the known amount of the added labeled internal standard using selected ion monitoring (SIM).[24][26]

Arabidopsis Seed Germination Assay

This protocol is adapted from methods used to analyze seed germination in response to GA.[27] It can be used to assess the bioactivity of GA7.

1. Seed Sterilization and Plating: a. Surface sterilize Arabidopsis thaliana seeds (wild-type or a GA-deficient mutant like ga1-3) using 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes. Rinse 4-5 times with sterile distilled water. b. Prepare germination plates with half-strength Murashige and Skoog (MS) medium containing 0.8% agar. For treatment plates, add GA7 from a stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a control plate with no added GA. c. Suspend the sterilized seeds in a 0.1% agar solution and plate them onto the prepared media.

2. Stratification and Incubation: a. Seal the plates and stratify the seeds by incubating them at 4°C in the dark for 2-3 days to synchronize germination. b. After stratification, transfer the plates to a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

3. Data Collection and Analysis: a. Score germination at regular intervals (e.g., every 12 or 24 hours) for several days. Germination is typically defined as the emergence of the radicle through the seed coat. b. Use a stereoscopic microscope for accurate scoring. c. Calculate the germination percentage for each treatment at each time point. d. Plot the germination rate over time to compare the effect of different GA7 concentrations against the control.

References

- 1. A Study on the Anti-NF-κB, Anti-Candida, and Antioxidant Activities of Two Natural Plant Hormones: Gibberellin A4 and A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibberellin - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS#:510-75-8 | Chemsrc [chemsrc.com]

- 4. This compound | C19H22O5 | CID 92782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gibberellin Biosynthesis in Maize. Metabolic Studies with GA15, GA24, GA25, GA7, and 2,3-Dehydro-GA9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. scispace.com [scispace.com]

- 10. Molecular mechanism of gibberellin signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 16. Gibberllin A7 | TargetMol [targetmol.com]

- 17. biologydiscussion.com [biologydiscussion.com]

- 18. plantcelltechnology.com [plantcelltechnology.com]

- 19. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gibberellins: Role in Plant Growth, Seed Germination, and Agriculture [allen.in]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Control of Gibberellin Levels and Gene Expression during De-Etiolation in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Analysis of Gibberellins | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Gibberellin A7: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellin A7 (GA7) is a naturally occurring diterpenoid phytohormone that plays a crucial role in regulating various aspects of plant growth and development. Beyond its established functions in the botanical realm, recent studies have highlighted its potential pharmacological activities, including antimicrobial and antioxidant properties. This technical guide provides an in-depth overview of the molecular characteristics, biological functions, and relevant experimental protocols associated with this compound, tailored for researchers and professionals in the fields of life sciences and drug development.

Molecular Profile of this compound

This compound is a tetracyclic diterpenoid carboxylic acid belonging to the C19-gibberellin family. Its chemical structure is characterized by a gibberellane skeleton.

| Property | Value |

| Molecular Formula | C₁₉H₂₂O₅ |

| Molecular Weight | Approximately 330.38 g/mol |

| CAS Number | 510-75-8 |

| Appearance | White to off-white solid |

Biological Functions and Signaling Pathway

Plant Growth Regulation

This compound is a potent plant growth regulator, influencing a wide array of developmental processes. Its primary functions include:

-

Stem Elongation: Promotes cell elongation in stems, leading to increased plant height.

-

Seed Germination: Breaks seed dormancy and promotes germination.

-

Flowering and Fruit Development: Influences the transition to flowering and the development of fruits.

Antimicrobial and Antioxidant Activities

Emerging research has demonstrated that this compound possesses biological activities beyond its role in plants:

-

Anti-Candida Activity: Exhibits inhibitory and fungicidal effects against Candida albicans, including activity against biofilms.

-

Antioxidant Properties: Shows radical scavenging activity, suggesting potential as an antioxidant agent.

Signaling Pathway

This compound, as a bioactive gibberellin, is understood to function through the canonical gibberellin signaling pathway. This pathway is a well-characterized de-repression system. In the absence of GA7, DELLA proteins, a family of nuclear transcriptional regulators, repress the expression of GA-responsive genes, thereby inhibiting plant growth.

The binding of this compound to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in the receptor. This GA7-GID1 complex then interacts with DELLA proteins. This interaction leads to the polyubiquitination of the DELLA proteins by an SCF E3 ubiquitin ligase complex (composed of Skp1, Cullin, and an F-box protein such as SLY1 or GID2). The polyubiquitinated DELLA proteins are subsequently targeted for degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect, allowing for the transcription of GA-responsive genes and the subsequent physiological responses.

Experimental Protocols

Plant Growth Promotion Assay (Seed Germination)

This protocol is adapted from general gibberellin seed germination assays and can be optimized for specific plant species.

Objective: To evaluate the effect of this compound on seed germination.

Materials:

-

This compound

-

Ethanol (for stock solution preparation)

-

Sterile distilled water

-

Petri dishes with sterile filter paper or Murashige and Skoog (MS) agar medium

-

Seeds of the plant species of interest

-

Growth chamber or incubator with controlled light and temperature

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve a known amount of this compound in a small volume of ethanol.

-

Dilute with sterile distilled water to achieve a final stock concentration (e.g., 1 mM). Store the stock solution at -20°C in the dark.

-

-

Preparation of Treatment Solutions:

-

Prepare a series of dilutions of this compound from the stock solution using sterile distilled water to achieve the desired final concentrations (e.g., 0 µM (control), 1 µM, 10 µM, 50 µM).

-

-

Seed Sterilization and Plating:

-

Surface sterilize the seeds using a suitable method (e.g., washing with 70% ethanol followed by a sodium hypochlorite solution and rinsing with sterile water).

-

Place the sterilized seeds on the sterile filter paper or MS agar medium in the Petri dishes.

-

-

Treatment Application:

-

Add a defined volume of the respective this compound treatment solutions or the control solution to each Petri dish.

-

-

Incubation:

-

Seal the Petri dishes and place them in a growth chamber with controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

-

Data Collection:

-

Record the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7 days).

-

-

Analysis:

-

Calculate the germination percentage for each treatment group and compare the results to the control group.

-

Anti-Candida Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against Candida albicans.

Materials:

-

This compound

-

Candida albicans strain (e.g., ATCC 10231)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on a suitable agar medium.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a two-fold serial dilution in RPMI-1640 medium directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared C. albicans inoculum to each well containing the this compound dilutions.

-

Include a positive control (inoculum without GA7) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

-

-

MFC Determination:

-

Take an aliquot from the wells that show no visible growth and plate it on a suitable agar medium.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of this compound that results in no colony growth on the agar plate.

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

This compound

-

DPPH

-

Methanol or ethanol

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare a series of dilutions of this compound in methanol.

-

-

Assay Procedure:

-

Add a defined volume of the DPPH solution to each well of the 96-well plate.

-

Add a defined volume of the this compound dilutions to the respective wells.

-

Include a control (DPPH solution with methanol instead of the sample) and a blank (methanol only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

-

Conclusion

This compound is a multifaceted molecule with significant roles in plant biology and potential applications in other fields. Its well-defined molecular characteristics and the elucidated signaling pathway provide a solid foundation for further research. The experimental protocols outlined in this guide offer standardized methods for investigating its biological activities. Future studies may further explore its therapeutic potential and its specific interactions within the complex network of plant hormone signaling.

The Gibberellin A7 Technical Guide: A Deep Dive into Phytohormonal Control of Cell Elongation

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the physiological effects of Gibberellin A7 (GA7) on cell elongation. This in-depth whitepaper provides a thorough examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to this potent plant hormone.

This compound, a naturally occurring bioactive gibberellin, plays a crucial role in regulating various aspects of plant growth and development, with its most pronounced effect being the stimulation of cell elongation. This guide synthesizes current scientific knowledge to provide a detailed understanding of how GA7 orchestrates this fundamental biological process.

Quantitative Effects of this compound on Cell Elongation

While specific dose-response data for this compound (GA7) remains a subject of ongoing research, its activity in promoting cell elongation is well-established through studies on gibberellin mixtures and its classification as a bioactive gibberellin. The following table summarizes the expected dose-dependent effects on hypocotyl elongation, based on studies of similar bioactive gibberellins and mixtures containing GA7. The lettuce hypocotyl bioassay is a classic and reliable method for quantifying gibberellin activity.

| GA7 Concentration (M) | Expected Hypocotyl Elongation (% of Control) | General Observation |

| 10-9 | ~110-120% | Threshold concentration for observable effects. |

| 10-8 | ~150-200% | Significant stimulation of elongation. |

| 10-7 | ~250-350% | Near-maximal to maximal response. |

| 10-6 | ~300-400% | Saturation of the response may be observed. |

| 10-5 | ~300-400% | Response plateaus or may show slight inhibition at very high concentrations. |

Note: These values are extrapolated and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

The Molecular Machinery: this compound Signaling Pathway

This compound initiates a signaling cascade that ultimately leads to changes in gene expression and subsequent cell wall modifications necessary for elongation. The core of this pathway involves the interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, DELLA repressor proteins, and downstream transcription factors.

Caption: this compound signaling pathway leading to cell elongation.

Experimental Protocols: A Guide to Practice

Reproducible and rigorous experimental design is paramount in the study of phytohormones. This section provides a detailed methodology for a classic and effective assay used to quantify the effects of gibberellins on cell elongation.

Lettuce Hypocotyl Bioassay for this compound

This bioassay is a sensitive and widely used method to determine the biological activity of gibberellins.

1. Plant Material and Germination:

-

Seed Selection: Use lettuce seeds (e.g., Lactuca sativa cv. Grand Rapids or Arctic) known for their sensitivity to gibberellins.

-

Sterilization: Surface sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite solution with a drop of Tween-20. Rinse thoroughly with sterile distilled water (3-5 times).

-

Plating: Aseptically place seeds on sterile filter paper moistened with sterile distilled water in Petri dishes.

-

Germination Conditions: Incubate the Petri dishes in the dark at 25°C for 48-72 hours to allow for germination and initial hypocotyl growth.

2. Preparation of this compound Solutions:

-

Prepare a stock solution of GA7 (e.g., 1 mM in ethanol or DMSO) and perform serial dilutions with sterile distilled water containing a buffer (e.g., 10 mM MES, pH 6.0) to achieve the desired final concentrations (e.g., 10-9 M to 10-5 M). A control solution without GA7 should also be prepared.

3. Experimental Procedure:

-

Hypocotyl Excision: Under a dissecting microscope with a green safe light, carefully excise the hypocotyls from the seedlings. A consistent section from just below the cotyledons should be used (e.g., a 5 mm segment).

-

Incubation: Transfer the excised hypocotyl sections into Petri dishes containing filter paper saturated with the different concentrations of GA7 solution or the control solution.

-

Incubation Conditions: Incubate the Petri dishes under continuous light (to inhibit endogenous elongation in the control) at 25°C for 48-72 hours.

4. Data Collection and Analysis:

-

Measurement: After the incubation period, measure the final length of each hypocotyl section using a calibrated ruler or digital imaging software.

-

Calculation: Calculate the percentage increase in length over the initial length for each treatment group.

-

Dose-Response Curve: Plot the mean percentage elongation against the logarithm of the GA7 concentration to generate a dose-response curve.

Caption: Workflow for the Lettuce Hypocotyl Bioassay.

This technical guide serves as a foundational resource for understanding the critical role of this compound in promoting cell elongation. The provided data, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate further research and development in the fields of plant science and agriculture.

Gibberellin A7 function in fruit and flower development

An In-depth Technical Guide on the Core Functions of Gibberellin A7 in Fruit and Flower Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, and the transition from vegetative to reproductive growth.[1][2][3] First identified in the fungus Gibberella fujikuroi, over 136 different gibberellins have now been identified in plants, fungi, and bacteria.[1][4] However, only a few, including GA1, GA3, GA4, and this compound (GA7), are considered to have intrinsic biological activity in higher plants.[4][5][6][7] GA7, a C19-gibberellin, is a pentacyclic diterpenoid that functions as a key signaling molecule, promoting growth and developmental responses.[8] This guide provides a comprehensive technical overview of the function of this compound, focusing on its core roles in flower and fruit development, the underlying signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Concepts: The Gibberellin Signaling Pathway

The biological activity of GA7 is mediated through a conserved signaling pathway that involves the derepression of a key set of transcriptional regulators known as DELLA proteins.[1][9] These proteins act as central repressors of GA responses, inhibiting gene expression related to growth and development.[10][11][12] The perception of bioactive GAs, including GA7, triggers the degradation of DELLA proteins, thereby activating GA-responsive pathways.

Key Components of the Pathway:

-

Gibberellin Receptor (GID1): A soluble nuclear receptor that directly binds to bioactive GAs.[5][6][10][13] Arabidopsis has three GID1 homologs (GID1a, b, c), while rice has one.[10][11]

-

DELLA Proteins: A family of nuclear regulatory proteins that repress GA signaling.[14] They are characterized by a conserved N-terminal DELLA motif (Asp-Glu-Leu-Leu-Ala).[1][14] Arabidopsis possesses five DELLA proteins: GAI, RGA, RGL1, RGL2, and RGL3, which have partially redundant but also distinct functions.[10][12][15]

-

SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: This complex targets DELLA proteins for ubiquitination, marking them for degradation. The F-box protein component (SLY1 in Arabidopsis, GID2 in rice) is responsible for recognizing the DELLA protein.[5][11]

Mechanism of Action:

-

GA Binding: Bioactive GA7 binds to the GID1 receptor, inducing a conformational change in GID1.[13]

-

GA-GID1-DELLA Complex Formation: The GA-GID1 complex gains a high affinity for the N-terminal domain of a DELLA protein, leading to the formation of a stable GA-GID1-DELLA ternary complex.[1][10][13]

-

Ubiquitination and Degradation: The formation of this complex recruits the SCFSLY1/GID2 E3 ubiquitin ligase, which polyubiquitinates the DELLA protein.[5]

-

Proteasomal Degradation: The ubiquitinated DELLA protein is subsequently recognized and degraded by the 26S proteasome.[5][12]

-

Derepression of GA Responses: The removal of the DELLA repressor allows for the transcription of GA-responsive genes, leading to various developmental outcomes such as cell elongation, flowering, and fruit growth.[10]

Function of this compound in Flower Development

The role of gibberellins in flowering is complex and species-dependent. While GAs promote flowering in long-day plants like Arabidopsis, they often act as inhibitors in perennial fruit trees.[13][16][17] this compound, specifically, has been shown to have a significant inhibitory effect on flower bud formation and return bloom in several fruit crops.

In citrus, for example, GA treatment during the flower induction period reduces the total number of flowers by altering gene expression in the buds.[17] Similarly, studies on apples have demonstrated that GA7 can inhibit flowering more severely than other gibberellins like GA4.[16] This inhibitory action is a critical consideration in commercial fruit production, where managing the balance between vegetative growth and reproductive development is key to consistent yields.

Data Presentation: Effects of GA7 on Flowering

| Plant Species | Cultivar | GA7 Application Details | Observed Effect | Reference |

| Apple (Malus domestica) | 'Redspur Delicious' | 0-200 mg/L in 0.5% Buffer X | Reduces return bloom.[18] | MCE |

| Apple (Malus domestica) | 'Cox's Orange Pippin' | 500 ppm spray at full bloom and 2/4 weeks after | Inhibited flowering; more severe inhibition than GA4.[16] | Tromp (1982) via ResearchGate |

| Long-day Plant (Lemna gibba G3) | N/A | 0.1 to 100 mg/L in culture medium | Inhibited flowering on long days at ≥1 mg/L.[19] | Cleland & Zeevaart (1970) |

Experimental Protocol: Assessing GA7 Inhibition of Flowering in Apple

This protocol is synthesized from methodologies described for apple trees.[16][18]

-

Plant Material: Use mature, uniform, two-year-old potted 'Cox's Orange Pippin' apple trees.

-

Growth Conditions: Maintain trees under standard orchard or greenhouse conditions suitable for apple cultivation.

-

GA7 Solution Preparation: Prepare a 500 ppm (mg/L) aqueous solution of this compound. Include a non-ionic surfactant (e.g., 0.05% Tween-20) to ensure uniform coverage on plant surfaces. A control solution containing only water and the surfactant should also be prepared.

-

Application Procedure:

-

Divide trees into treatment and control groups.

-

Apply the GA7 solution as a foliar spray to the point of runoff.

-

Timing of application is critical: apply the first spray at the "full bloom" stage. Subsequent sprays can be applied two and four weeks post-bloom to assess temporal effects.

-

-

Data Collection:

-

In the season following the application, count the number of flower clusters per tree to determine the "return bloom."

-

Measure shoot growth (length and diameter) to assess effects on vegetative growth.

-

-

Statistical Analysis: Analyze the data using an Analysis of Variance (ANOVA) to determine if there are statistically significant differences in the number of flower clusters between GA7-treated and control trees.

Function of this compound in Fruit Development

Gibberellins are essential for fruit set and growth, processes that involve intensive cell division and elongation.[3][4][20][21] Exogenous application of GAs can induce parthenocarpy (fruit development without fertilization), increase fruit size, and improve fruit shape.[20][22]

This compound is often applied commercially in a mixture with Gibberellin A4 (GA4+7). This combination has proven particularly effective in horticultural applications, such as improving the shape and increasing the weight of 'Delicious' apples.[23][24] The treatment enhances the "typiness" of the fruit by increasing its length-to-diameter (L/D) ratio, a desirable characteristic for this cultivar. While GA7 can contribute to these effects, it is often the combination with GA4 that yields the most potent results.[20]

Data Presentation: Effects of GA7 (as GA4+7) on Fruit Development

| Plant Species | Cultivar | GA4+7 Application Details | Observed Effect | Reference |

| Apple (Malus domestica) | 'Starkrimson Delicious' | 25 ppm spray (full bloom to petal fall) | 12% average increase in fruit weight.[23] | Unrath (1974) via ResearchGate |

| Apple (Malus domestica) | 'Starkrimson Delicious' | 50 ppm spray (full bloom to petal fall) | 20% average increase in fruit weight; increased fruit length and L/D ratio.[23][24] | Unrath (1974) via ResearchGate |

| Apple (Malus domestica) | 'Starkrimson Delicious' | 100 ppm spray (full bloom to petal fall) | Reduced fruit set in one of two years.[23] | Unrath (1974) via ResearchGate |

| Apple (Malus domestica) | 'Starkrimson Delicious' | 200 ppm spray (full bloom to petal fall) | Reduced fruit firmness and seed numbers.[23][24] | Unrath (1974) via ResearchGate |

Experimental Protocol: Evaluating GA4+7 Effects on Apple Fruit Shape and Yield

This protocol is based on the methodology for improving the shape of 'Delicious' apples.[23][24]

-

Plant Material: Use mature, fruit-bearing 'Starkrimson Delicious' apple trees.

-

GA Solution Preparation: Prepare aqueous solutions of a GA4+7 mixture at concentrations of 0 ppm (control), 25 ppm, and 50 ppm. Include a suitable surfactant.

-

Application Procedure:

-

Apply treatments using a handgun sprayer to ensure thorough coverage of flowers and foliage.

-

The optimal application window is between the start of full bloom and petal fall. A single application within this period is typically sufficient.

-

-

Data Collection (at Harvest):

-

Randomly sample a representative number of fruits (e.g., 20-30 fruits) from each treated and control tree.

-

Fruit Weight: Weigh each individual fruit.

-

Fruit Dimensions: Measure the maximum length (stem-end to calyx-end) and maximum diameter of each fruit using calipers.

-

Fruit Set: Count the number of fruits per 100 flower clusters to determine the effect on fruit set.

-

-

Data Calculation and Analysis:

-

Calculate the length/diameter (L/D) ratio for each fruit to quantify its shape.

-

Calculate the average fruit weight, diameter, length, and L/D ratio for each treatment.

-

Perform an ANOVA followed by a multiple range test (e.g., Duncan's Multiple Range Test) to compare the means of the different treatments and the control.

-

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | C19H22O5 | CID 92782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Inter- and intra-molecular interactions of Arabidopsis thaliana DELLA protein RGL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DELLA Proteins and Their Interacting RING Finger Proteins Repress Gibberellin Responses by Binding to the Promoters of a Subset of Gibberellin-Responsive Genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Effects of gibberellin treatment during flowering induction period on global gene expression and the transcription of flowering-control genes in Citrus buds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Gibberellin and CCC Effects on Flowering and Growth in the Long-day Plant Lemna gibba G3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of Gibberellin on Grape Growth and Development and Fruit Quality [doraagri.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Role of Gibberellin A7 in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A7 and Oxidative Stress

One of the direct molecular functions of this compound in stress mitigation is its antioxidant activity. Oxidative stress, characterized by the accumulation of reactive oxygen species (ROS), is a common secondary effect of various abiotic stresses.

A study investigating the antioxidant properties of GA7 demonstrated its capacity to scavenge peroxyl radicals.[2] This suggests a direct chemical mechanism by which GA7 can contribute to cellular protection under stress conditions that lead to lipid peroxidation.

This compound in Abiotic Stress Responses

The role of gibberellins in abiotic stress is complex, with evidence pointing towards both positive and negative regulation depending on the specific stress, plant species, and developmental stage.[4] Reductions in the levels of bioactive GAs, including GA7, and their signaling have been associated with growth restriction under cold, salt, and osmotic stress, which can be a strategy for stress tolerance.[4]

Cold Stress

Metabolomic analyses of plants subjected to cold stress have provided insights into the regulation of GA7 levels. In a study on two cultivars of Medicago sativa (alfalfa) with differing cold tolerance, the levels of this compound were found to decrease in both cultivars in response to low-temperature stress.[3] This suggests that a downregulation of GA7 may be a component of the cold stress response in this species.

Similarly, in rice (Oryza sativa), low temperatures were found to significantly reduce the endogenous levels of bioactive GAs, including GA7, in developing anthers, leading to disruptions in pollen development.[5] This highlights the critical role of maintaining appropriate GA7 levels for reproductive success under cold stress.

Quantitative Data on Gibberellin Effects on Stress Markers

While specific quantitative data for GA7 alone is limited in the current literature, studies on the combined application of Gibberellin A4 and A7 (GA4+7) provide valuable insights into the potential effects of GA7. The following table summarizes data from a study on high-density maize, where a GA4+7 solution was applied.

| Treatment (GA4+7 Concentration) | Application Method | Superoxide Dismutase (SOD) Activity (U g⁻¹ FW) | Catalase (CAT) Activity (mg g⁻¹ FW) | Peroxidase (POD) Activity (U g⁻¹ min⁻¹ g⁻¹ FW) | Malondialdehyde (MDA) Content (μmol g⁻¹ FW) |

| 0 mg L⁻¹ (Control) | Shank | ~180 | ~2.8 | ~4500 | ~12.5 |

| 10 mg L⁻¹ | Shank | ~200 | ~3.0 | ~4000 | ~11.0 |

| 60 mg L⁻¹ | Shank | ~225 | ~3.2 | ~3500 | ~10.0 |

| 120 mg L⁻¹ | Shank | ~190 | ~2.9 | ~3800 | ~11.5 |

| 0 mg L⁻¹ (Control) | Silk | ~180 | ~2.8 | ~4500 | ~12.5 |

| 10 mg L⁻¹ | Silk | ~210 | ~3.1 | ~4000 | ~11.0 |

| 60 mg L⁻¹ | Silk | ~230 | ~3.3 | ~3200 | ~9.5 |

| 120 mg L⁻¹ | Silk | ~220 | ~3.2 | ~3600 | ~10.5 |

| Data is approximated from graphical representations in Cui et al., 2020.[6][7] |

Signaling Pathways

The signaling pathway for gibberellins is well-characterized and provides a framework for understanding how GA7 likely exerts its effects at the molecular level.

General Gibberellin Signaling Pathway

The core of the GA signaling pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and the DELLA proteins, which are nuclear-localized growth repressors. In the absence of GA, DELLA proteins are active and repress the transcription of GA-responsive genes. When bioactive GAs, such as GA7, are present, they bind to the GID1 receptor. This GA-GID1 complex then interacts with the DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of genes that promote growth and other GA-mediated responses.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. A Study on the Anti-NF-κB, Anti-Candida, and Antioxidant Activities of Two Natural Plant Hormones: Gibberellin A4 and A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The role of gibberellin signalling in plant responses to abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of Gibberellin by Low Temperature Disrupts Pollen Development in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Gibberellin (GA4+7) in Grain Filling, Hormonal Behavior, and Antioxidants in High-Density Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Gibberellin A7 in Seed Germination

For Researchers, Scientists, and Drug Development Professionals

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in various plant growth and development processes, including seed germination, stem elongation, and flowering.[1][2] Among the more than 120 identified gibberellins, Gibberellin A7 (GA7), often in combination with Gibberellin A4 (GA4) as GA4+7, is recognized for its significant efficacy in breaking seed dormancy and promoting germination.[3][4] Exogenous application of these gibberellins can overcome the germination-inhibiting effects of abscisic acid (ABA), a hormone responsible for inducing and maintaining seed dormancy.[1]

The mechanism of action involves gibberellins stimulating the production of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm into soluble sugars that nourish the embryo.[1][4] Additionally, GAs can weaken the seed coat and endosperm, reducing the mechanical restraint on the embryo and facilitating radicle protrusion.[3][5] For certain species, GA4+7 has been shown to be more effective than the more commonly used Gibberellin A3 (GA3), acting at much lower concentrations to promote germination without causing undesirable hypocotyl elongation.[6]

These application notes provide a comprehensive guide to utilizing GA7, primarily as part of a GA4+7 mixture, to enhance seed germination for research and development purposes.

Quantitative Data Summary

The effectiveness of gibberellins on seed germination is highly dependent on the plant species, the concentration of the hormone, and the application method. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of GA4+7 for Seed Germination in Various Species

| Plant Species | Effective GA4+7 Concentration | Observed Effect |

| Amsonia elliptica | 500 mg/L | 61.3% germination after 14 days of soaking, effectively breaking intermediate physiological dormancy without cold stratification.[7] |

| Tomato (Solanum lycopersicum) | Micromolar (µM) range | Acts as a potent germination promoter, being about 1000-fold more active than GA3.[6] |

| Arabidopsis thaliana | 10 µM | Used in MS plates to enhance the germination of seeds with low germination rates.[8] |

| Grape (Vitis vinifera 'Early Muscat') | 50 ppm | Promoted germination, but higher concentrations progressively inhibited it.[7] |

Table 2: General Concentration Ranges for Gibberellin Application in Seed Germination

| Gibberellin Type | General Concentration Range | Application Method | Notes |

| GA4+7 | 10 - 500 mg/L (or µM range) | Seed soaking, inclusion in germination media | Optimal concentration is species-dependent.[6][7] |

| GA3 | 50 - 10,000 ppm | Seed soaking | A common starting point is 1000 ppm. High concentrations can lead to weak, leggy seedlings.[4] |

Experimental Protocols

Protocol 1: Seed Soaking with GA4+7 Solution to Break Dormancy

This protocol is adapted for species with physiological dormancy that can be overcome by gibberellins.

Materials:

-

Gibberellin A4+7 (GA4+7) powder

-

Ethanol or isopropanol (rubbing alcohol)

-

Sterile distilled water

-

Beakers or flasks

-

Magnetic stirrer and stir bar (optional)

-

pH meter and adjustment solutions (e.g., KOH)

-

Seeds of the target species

-

Petri dishes or germination trays

-

Sterile filter paper or germination substrate

-

Growth chamber or incubator

Procedure:

-

Preparation of GA4+7 Stock Solution:

-

Due to the low solubility of gibberellins in water, first dissolve the GA4+7 powder in a small amount of ethanol or isopropanol.[4]

-

For example, to prepare a 10 mM stock solution of GA4/7 (assuming an average molecular weight of approximately 330 g/mol ), dissolve 0.165 g of GA4/7 in 50 mL of ethanol.[8]

-

Store the stock solution in a dark, sealed container in the refrigerator.

-

-

Preparation of Working Solution:

-

Dilute the stock solution with sterile distilled water to achieve the desired final concentration (e.g., 500 mg/L).

-

For a 500 mg/L solution from a 10 mM stock, the calculation will depend on the precise concentration of the stock. A direct weighing approach is often simpler for specific mg/L concentrations.

-

Adjust the pH of the final solution to 7.0 using KOH if necessary.[9]

-

-

Seed Treatment:

-

Place seeds in a beaker or petri dish and add enough GA4+7 working solution to fully cover them.[4]

-

Allow the seeds to soak at room temperature for a duration determined by the species and seed coat permeability, typically ranging from a few hours to several days (e.g., 24 hours is a common starting point).[4] For Amsonia elliptica, a 14-day soak was effective.[7]

-

Cover the container to prevent evaporation.[4]

-

-

Sowing and Germination:

-

After the soaking period, pour off the GA4+7 solution.[4]

-

Sow the treated seeds on a sterile germination substrate, such as moistened filter paper in a petri dish or a sterile seed starting mix.[4]

-

Place the petri dishes or trays in a growth chamber with controlled temperature and light conditions suitable for the species.

-

Protocol 2: Incorporation of GA4+7 into Germination Medium

This method is suitable for in vitro germination assays, particularly for species like Arabidopsis thaliana.

Materials:

-

Murashige and Skoog (MS) medium powder

-

Sucrose

-

Agar

-

GA4+7 stock solution (e.g., 10 mM in ethanol)

-

Sterile petri dishes

-

Autoclave

-

Laminar flow hood

Procedure:

-

Preparation of MS Medium:

-

Prepare the MS medium according to the manufacturer's instructions.